Mucronulatol
Overview
Description
Mucronulatol is a naturally occurring methoxyisoflavan, specifically a (S)-isoflavan substituted by methoxy groups at positions 2’ and 4’ and hydroxy groups at positions 7 and 3’ respectively . It is found in various plant species, including Robinia pseudoacacia . This compound is known for its potential antineoplastic properties, making it a subject of interest in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mucronulatol can be synthesized through various chemical reactions involving the appropriate precursors. One common method involves the use of (S)-isoflavan as a starting material, which is then substituted with methoxy and hydroxy groups at specific positions . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the substitution reactions.
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources rich in isoflavonoids, such as species from the genus Astragalus and Dalbergia . The extraction process includes maceration of the plant material in methanol, followed by purification using techniques like high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Mucronulatol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can modify the methoxy and hydroxy groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acids are employed under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as quinones, reduced isoflavans, and substituted isoflavonoids .
Scientific Research Applications
Mucronulatol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of methoxyisoflavans.
Medicine: Its antineoplastic properties are being explored for the development of new cancer treatments.
Mechanism of Action
Mucronulatol exerts its effects primarily through its interaction with cellular pathways involved in cell proliferation and apoptosis. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis . The molecular targets include various cell cycle regulators and apoptotic proteins .
Comparison with Similar Compounds
Mucronulatol is similar to other methoxyisoflavans such as mucroquinone and mucronucarpan . it is unique due to its specific substitution pattern and its potent antineoplastic properties . Other similar compounds include:
Mucroquinone: Another isoflavan with different substitution patterns.
Mucronucarpan: An isoflavan with distinct biological activities.
This compound stands out due to its specific methoxy and hydroxy substitutions, which contribute to its unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-20-14-6-5-13(17(21-2)16(14)19)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNFZNIXYWTZMW-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[C@@H]2CC3=C(C=C(C=C3)O)OC2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331959 | |
Record name | Mucronulatol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20878-97-1 | |
Record name | (-)-Mucronulatol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20878-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mucronulatol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70331959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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